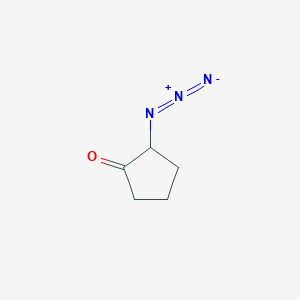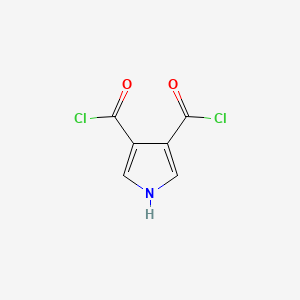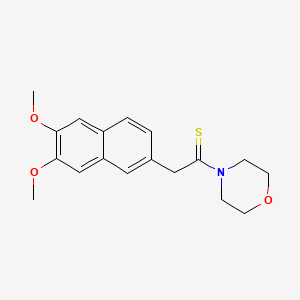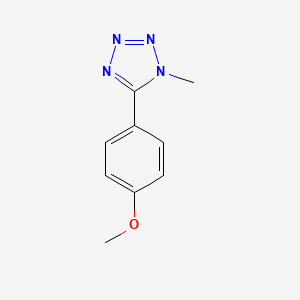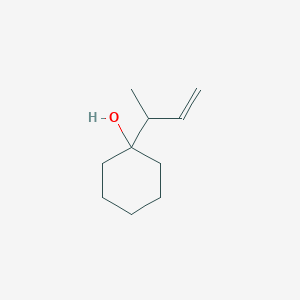
Cyclohexanol, 1-(1-methyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexanol, 1-(1-methyl-2-propenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with isoprene in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods: In an industrial setting, the production of cyclohexanol, 1-(1-methyl-2-propenyl)- may involve the catalytic hydrogenation of the corresponding cyclohexanone derivative. This process is often carried out in a continuous flow reactor to ensure high efficiency and yield.
Types of Reactions:
Oxidation: Cyclohexanol, 1-(1-methyl-2-propenyl)- can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in cyclohexanol, 1-(1-methyl-2-propenyl)- can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Cyclohexanone, 1-(1-methyl-2-propenyl)-.
Reduction: Cyclohexane, 1-(1-methyl-2-propenyl)-.
Substitution: Cyclohexyl chloride, 1-(1-methyl-2-propenyl)-.
Applications De Recherche Scientifique
Cyclohexanol, 1-(1-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanol, 1-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Cyclohexanol, 1-(1-methyl-2-propenyl)- can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the 1-methyl-2-propenyl substituent, making it less sterically hindered.
Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
1-Methylcyclohexanol: Has a methyl group instead of the 1-methyl-2-propenyl substituent, affecting its chemical properties.
Propriétés
Numéro CAS |
36971-11-6 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-but-3-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-3-9(2)10(11)7-5-4-6-8-10/h3,9,11H,1,4-8H2,2H3 |
Clé InChI |
VIUDIHSMXOBGFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



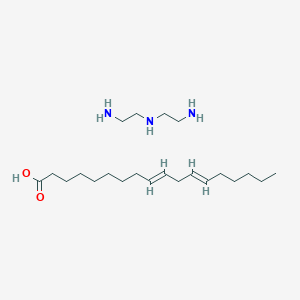
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
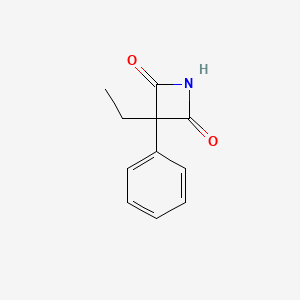
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
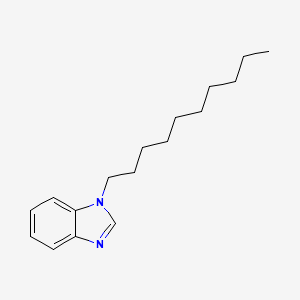
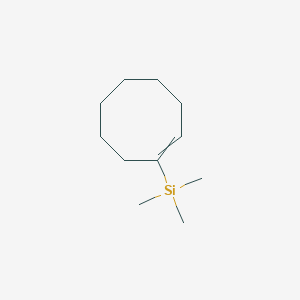
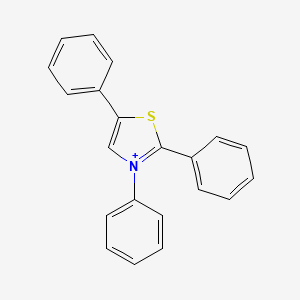
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
